molecular formula C10H20Cl2N2O3 B1436387 3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride CAS No. 2060041-56-5

3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride

Cat. No. B1436387
M. Wt: 287.18 g/mol
InChI Key: WLXCYSFPCYBECW-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride, also known as MPOC, is a chemical compound that has gained interest in scientific research due to its potential use as a drug. MPOC is a heterocyclic compound that contains a piperazine ring and an oxolane ring. It has been found to have various biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

DNA Interaction and Fluorescent Staining

One closely related compound is Hoechst 33258, known for its strong binding to the minor groove of double-stranded B-DNA with specificity for AT-rich sequences. It's a derivative of N-methyl piperazine used as a fluorescent DNA stain, indicating its utility in cell biology for chromosome and nuclear staining, flow cytometry, and analysis of plant chromosomes. Its derivatives also find applications as radioprotectors and topoisomerase inhibitors, providing a basis for rational drug design and a model system to investigate DNA sequence recognition and binding (Issar & Kakkar, 2013).

Antipsychotic Activity

Another related compound, JL13 (5-(4-methylpiperazin-1-yl)-8-chloro-pyrido[2,3-b][1,5] benzoxazepine fumarate), is a molecule with potential atypical antipsychotic activity. It demonstrates behavioral properties similar to clozapine, indicating its promise as an atypical antipsychotic drug without inducing significant motor side effects, highlighting its potential in treating psychosis and schizophrenia (Bruhwyler et al., 1997).

Anticonvulsant GABA Uptake Inhibitor

The preclinical pharmacology of tiagabine, a potent and selective anticonvulsant GABA uptake inhibitor, is also noteworthy. Tiagabine has shown efficacy in various seizure models, suggesting its utility in treating chronic seizure disorders such as generalized clonic-tonic epilepsy, photomyoclonic seizures, myoclonic petit mal epilepsy, and complex partial epilepsy. This underscores the importance of GABAergic mediation in brain function and the potential of targeting GABA uptake for therapeutic purposes (Suzdak & Jansen, 1995).

properties

IUPAC Name

3-(4-methylpiperazin-1-yl)oxolane-3-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3.2ClH/c1-11-3-5-12(6-4-11)10(9(13)14)2-7-15-8-10;;/h2-8H2,1H3,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXCYSFPCYBECW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2(CCOC2)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride
Reactant of Route 2
3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride
Reactant of Route 3
Reactant of Route 3
3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride
Reactant of Route 4
3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride
Reactant of Route 5
3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride
Reactant of Route 6
3-(4-Methylpiperazin-1-yl)oxolane-3-carboxylic acid dihydrochloride

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